molecular formula C14H16Cl2N2OS B15188963 Imidazo(2,1-b)thiazole, 5,6-dihydro-3-(3-chloro-4-propoxyphenyl)-, monohydrochloride CAS No. 82492-69-1

Imidazo(2,1-b)thiazole, 5,6-dihydro-3-(3-chloro-4-propoxyphenyl)-, monohydrochloride

Cat. No.: B15188963
CAS No.: 82492-69-1
M. Wt: 331.3 g/mol
InChI Key: OKKJHYRIVFCQPI-UHFFFAOYSA-N
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Preparation Methods

The preparation of Imidazo(2,1-b)thiazole, 5,6-dihydro-3-(3-chloro-4-propoxyphenyl)-, monohydrochloride involves several synthetic routes and reaction conditions. The synthesis typically starts with the formation of the imidazo(2,1-b)thiazole core structure, followed by the introduction of the 3-(3-chloro-4-propoxyphenyl) group. The final step involves the formation of the monohydrochloride salt. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Imidazo(2,1-b)thiazole, 5,6-dihydro-3-(3-chloro-4-propoxyphenyl)-, monohydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Imidazo(2,1-b)thiazole, 5,6-dihydro-3-(3-chloro-4-propoxyphenyl)-, monohydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities, including antimicrobial and anticancer properties. In medicine, it is investigated for its potential therapeutic applications. In industry, it is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of Imidazo(2,1-b)thiazole, 5,6-dihydro-3-(3-chloro-4-propoxyphenyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Imidazo(2,1-b)thiazole, 5,6-dihydro-3-(3-chloro-4-propoxyphenyl)-, monohydrochloride can be compared with other similar compounds, such as other imidazo(2,1-b)thiazole derivatives. These compounds may share similar core structures but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific substituents and the resulting properties.

Properties

CAS No.

82492-69-1

Molecular Formula

C14H16Cl2N2OS

Molecular Weight

331.3 g/mol

IUPAC Name

3-(3-chloro-4-propoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole;hydrochloride

InChI

InChI=1S/C14H15ClN2OS.ClH/c1-2-7-18-13-4-3-10(8-11(13)15)12-9-19-14-16-5-6-17(12)14;/h3-4,8-9H,2,5-7H2,1H3;1H

InChI Key

OKKJHYRIVFCQPI-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)C2=CSC3=NCCN23)Cl.Cl

Origin of Product

United States

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